
2-Methoxy-1H-1,3-diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1H-1,3-diazepine is an organic compound belonging to the diazepine family, characterized by a seven-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1H-1,3-diazepine typically involves the photochemical nitrogen elimination and ring expansion of tetrazolo[1,5-a]pyridines or 2-azidopyridines. These intermediates react with alcohols to afford 2-alkoxy-1H-1,3-diazepines . The reaction conditions often include the use of secondary amines or water to produce different derivatives of diazepines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable photochemical reactions and the use of efficient catalysts to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1H-1,3-diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diazepinones.
Reduction: Reduction reactions can yield dihydro-diazepines.
Common Reagents and Conditions
Typical reagents used in these reactions include sodium methoxide, secondary amines, and alcohols. Reaction conditions often involve photochemical activation or heating to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted diazepines, diazepinones, and dihydro-diazepines, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing more complex diazepine derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Its application in the development of new materials and catalysts is also being investigated.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1H-1,3-diazepine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in anticancer research, it has been shown to induce cell cycle arrest by interacting with cellular pathways that regulate cell division . The exact molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity and protein interactions is of significant interest.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,4-Benzodiazepine: Known for its use in pharmaceuticals as anxiolytics and sedatives.
5H-1,3-Diazepine: Another diazepine derivative with distinct chemical properties and applications.
Uniqueness
2-Methoxy-1H-1,3-diazepine stands out due to its methoxy group, which imparts unique chemical reactivity and potential biological activity. This differentiates it from other diazepine derivatives, making it a valuable compound for further research and development .
Propiedades
Número CAS |
197721-02-1 |
|---|---|
Fórmula molecular |
C6H8N2O |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
2-methoxy-1H-1,3-diazepine |
InChI |
InChI=1S/C6H8N2O/c1-9-6-7-4-2-3-5-8-6/h2-5H,1H3,(H,7,8) |
Clave InChI |
NQQVSWVBMFMYNC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
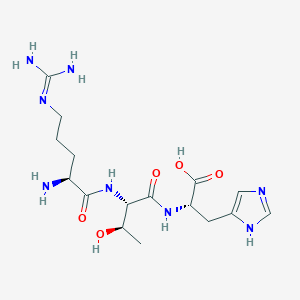
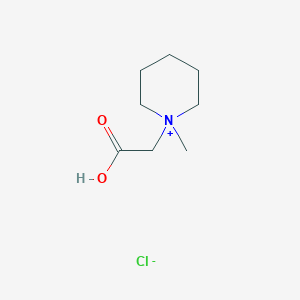


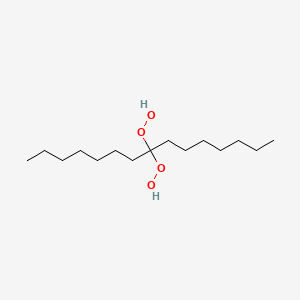
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
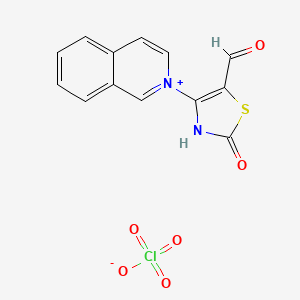
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
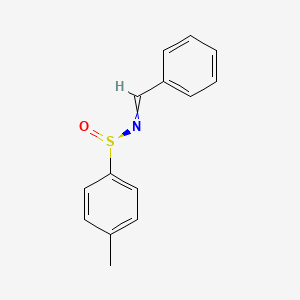
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
